molecular formula C9H7N3O2 B1321778 2-(2H-1,2,3-Triazol-2-YL)benzoic acid CAS No. 1001401-62-2

2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Cat. No. B1321778
M. Wt: 189.17 g/mol
InChI Key: UTENUPFWBIFKPW-UHFFFAOYSA-N
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Patent
US08263586B2

Procedure details

A solution of 2-iodobenzoic acid (3.0 g, 12.09 mmol) in DMF was treated with (1.5 g, 21.7 mmol) 1,2,3-triazole, 7.08 g (21.7 mmol) CsCO3, 114 mg (0.60 mmol) CuI and 310 mg (2.17 mmol) trans-N,N′-dimethylcyclohexane-1,2-diamine. The mixture was heated at 120° C. for 10 min in a microwave reactor. The reaction was cooled to rt, diluted with EtOAc, and filtered through Celite. The residue was purified by gradient elution on SiO2 (0 to 10% MeOH in DCM with 0.1% AcOH) to give the faster eluting desired 2-(2H-1,2,3-triazol-2-yl)benzoyl acid, B-1. Data for B-1: 1HNMR (500 MHz, DMSO-d6) δ 13.05 (br s, 1H), 8.12 (s, 2H), 7.81-7.52 (m, 4H) ppm. The undesired 2-(1H-1,2,3-triazol-2-yl)benzoic acid (B-2) eluted second.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
114 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[NH:11]1[CH:15]=[CH:14][N:13]=[N:12]1.CN[C@@H]1CCCC[C@H]1NC>CN(C=O)C.CCOC(C)=O.[Cu]I>[N:11]1[N:12]([C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])[N:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1
Name
Quantity
1.5 g
Type
reactant
Smiles
N1N=NC=C1
Name
CsCO3
Quantity
7.08 g
Type
reactant
Smiles
Name
Quantity
310 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
114 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The residue was purified by gradient elution on SiO2 (0 to 10% MeOH in DCM with 0.1% AcOH)
CUSTOM
Type
CUSTOM
Details
to give the
WASH
Type
WASH
Details
faster eluting desired 2-(2H-1,2,3-triazol-2-yl)benzoyl acid
WASH
Type
WASH
Details
The undesired 2-(1H-1,2,3-triazol-2-yl)benzoic acid (B-2) eluted second

Outcomes

Product
Name
Type
Smiles
N=1N(N=CC1)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.